molecular formula C14H23N7O2 B11504833 2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine

2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B11504833
M. Wt: 321.38 g/mol
InChI Key: QHCGABPTSMIOEY-UHFFFAOYSA-N
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Description

2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with isopropylidene hydrazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of morpholine and hydrazinyl groups allows the compound to form hydrogen bonds and other interactions with its targets, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di(morpholin-4-yl)-phenylamine
  • 2-Morpholin-4-yl-benzothiazole
  • 4-(2-Morpholin-4-ylethoxy)aniline

Uniqueness

Compared to similar compounds, 2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine stands out due to its unique combination of morpholine and hydrazinyl groups attached to the triazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23N7O2

Molecular Weight

321.38 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-(propan-2-ylideneamino)-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H23N7O2/c1-11(2)18-19-12-15-13(20-3-7-22-8-4-20)17-14(16-12)21-5-9-23-10-6-21/h3-10H2,1-2H3,(H,15,16,17,19)

InChI Key

QHCGABPTSMIOEY-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C

Origin of Product

United States

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